molecular formula C9H8N2O3 B14021042 Methyl 5-aminobenzo[d]isoxazole-3-carboxylate

Methyl 5-aminobenzo[d]isoxazole-3-carboxylate

Cat. No.: B14021042
M. Wt: 192.17 g/mol
InChI Key: OYRLJIXBXOCRPG-UHFFFAOYSA-N
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Description

Methyl 5-aminobenzo[d]isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-aminobenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization in the presence of a base such as sodium ethoxide. The resulting isoxazole intermediate is then esterified using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-aminobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-aminobenzo[d]isoxazole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-aminobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 5-aminobenzo[d]isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 5-amino-1,2-benzoxazole-3-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,10H2,1H3

InChI Key

OYRLJIXBXOCRPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2=C1C=C(C=C2)N

Origin of Product

United States

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